molecular formula C14H18N4O2S B12270106 6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

Cat. No.: B12270106
M. Wt: 306.39 g/mol
InChI Key: SYPSBRHQRNRDCA-UHFFFAOYSA-N
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Description

6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a diazepane ring and a cyclopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium alkoxide, thiourea dioxide, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H18N4O2S/c15-10-12-2-5-14(16-11-12)17-6-1-7-18(9-8-17)21(19,20)13-3-4-13/h2,5,11,13H,1,3-4,6-9H2

InChI Key

SYPSBRHQRNRDCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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